molecular formula C16H11BrN4O4 B11694803 N'-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide

N'-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide

Cat. No.: B11694803
M. Wt: 403.19 g/mol
InChI Key: INZLASIVEWAMNQ-UHFFFAOYSA-N
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Description

N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated indole moiety and a nitrobenzohydrazide group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide typically involves the following steps:

    Bromination: The starting material, 5-methylindole, is brominated using bromine or a brominating agent to introduce a bromine atom at the 6-position.

    Oxidation: The brominated indole is then oxidized to form the corresponding 2-oxo-2,3-dihydro-1H-indole derivative.

    Condensation: The oxidized product is condensed with 3-nitrobenzohydrazide under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(6-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide: Similar structure but without the methyl group.

    N’-(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide: Similar structure but without the bromine atom.

Uniqueness

N’-(6-Bromo-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)-3-nitrobenzohydrazide is unique due to the presence of both bromine and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H11BrN4O4

Molecular Weight

403.19 g/mol

IUPAC Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-nitrobenzamide

InChI

InChI=1S/C16H11BrN4O4/c1-8-5-11-13(7-12(8)17)18-16(23)14(11)19-20-15(22)9-3-2-4-10(6-9)21(24)25/h2-7,18,23H,1H3

InChI Key

INZLASIVEWAMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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